Phosphocitrate - 2565-87-9

Phosphocitrate

Catalog Number: EVT-435385
CAS Number: 2565-87-9
Molecular Formula: C6H9O10P
Molecular Weight: 272.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phosphocitrate is classified as a phosphoric acid derivative of citric acid. It is synthesized through various methods, including chemical synthesis and biological pathways involving enzymes. Its primary source in biological systems appears to be from the metabolism of citrate in the presence of adenosine triphosphate.

Synthesis Analysis

Methods and Technical Details

Phosphocitrate can be synthesized through several methods:

  1. Chemical Synthesis: One notable method involves the phosphorylation of triethyl citrate using 2-cyanoethyl phosphate. This approach allows for the production of both unlabeled and radiolabeled forms of phosphocitrate, which are useful for various analytical applications .
  2. Biological Synthesis: Another method described involves using rat liver homogenate to facilitate the enzymatic synthesis of phosphocitrate from citrate and adenosine triphosphate. This biological route highlights the compound's natural occurrence within metabolic pathways .
  3. Novel Strategies: Recent research has introduced innovative strategies for synthesizing naturally occurring phosphocitrate and its derivatives, emphasizing the importance of optimizing conditions for yield and purity .
Molecular Structure Analysis

Structure and Data

Phosphocitrate is characterized by its unique molecular structure, which includes:

  • Chemical Formula: C₆H₇O₇P
  • Molecular Weight: Approximately 210.1 g/mol

The structure features a citrate backbone with an additional phosphate group, which is crucial for its biological activity and interaction with cellular mechanisms.

Chemical Reactions Analysis

Reactions and Technical Details

Phosphocitrate participates in several biochemical reactions:

  • Inhibition of Crystal Formation: It has been shown to inhibit basic calcium phosphate and calcium pyrophosphate crystal formation, which is significant for treating conditions like osteoarthritis .
  • Enzymatic Reactions: Phosphocitrate can modulate enzyme activities involved in cartilage metabolism, influencing processes such as cell proliferation and matrix synthesis .

These reactions underline its potential therapeutic applications, particularly in joint diseases.

Mechanism of Action

Process and Data

The mechanism by which phosphocitrate exerts its effects involves several processes:

  1. Inhibition of Enzymes: Phosphocitrate inhibits metalloproteinases that are involved in the breakdown of cartilage matrix, thereby protecting joint integrity.
  2. Regulation of Calcium Phosphate Crystals: By preventing the formation of harmful calcium phosphate crystals, phosphocitrate reduces inflammation and pain associated with osteoarthritis.
  3. Cell Proliferation Effects: Studies have demonstrated that phosphocitrate can influence cell proliferation rates in fibroblast-like synoviocytes, suggesting its role in modulating cellular responses in arthritic conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phosphocitrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water, facilitating its use in biological assays.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.

These properties make phosphocitrate suitable for both laboratory research and potential clinical applications.

Applications

Scientific Uses

Phosphocitrate has several important applications in scientific research:

  • Research on Osteoarthritis: Due to its ability to inhibit calcification processes, it is studied extensively as a potential treatment for osteoarthritis.
  • Biochemical Studies: Used as a tool to explore metabolic pathways involving citrate metabolism and phosphate regulation.
  • Radiolabeling Studies: The radiolabeled forms are utilized in tracing studies to understand metabolic dynamics within cells.
Introduction to Phosphocitrate in Biomedical Research

Historical Discovery and Early Characterization of Phosphocitrate

The identification of phosphocitrate emerged from investigations into natural calcification inhibitors. In the 1970s, researchers discovered that mitochondrial extracts could prevent hydroxyapatite crystal growth, leading to the isolation of an "unidentified phosphocompound" from rat liver mitochondria and crab hepatopancreas [5]. By 1980, Tew et al. had characterized this molecule as phosphocitrate (2-phosphonooxane-1,2,4-tricarboxylic acid), confirming its structure through nuclear magnetic resonance and mass spectrometry [1] [5]. Early synthesis methods involved direct phosphorylation of citric acid using phosphorus oxychloride, yielding a compound with exceptional calcium-binding affinity [1].

Initial functional studies revealed PC's potent calcification-inhibiting properties. In vitro, PC bound irreversibly to nascent calcium phosphate clusters, preventing their maturation into crystalline hydroxyapatite even at micromolar concentrations [1] [3]. Unlike simpler chelators like EDTA, PC exhibited remarkable specificity for the surfaces of calcium crystals (hydroxyapatite, basic calcium phosphate [BCP], and calcium pyrophosphate dihydrate [CPPD]), leaving physiological fluid calcium largely unaffected [3]. This specificity suggested a biological role beyond passive mineralization control.

Key Milestones in Early PC Research:

Year RangeDiscovery FocusExperimental ModelsMajor Findings
1970sIdentificationMitochondrial extracts, crab hepatopancreasIsolation of unidentified phosphocompound with anti-calcification activity
1980–1985Structural CharacterizationSynthetic chemistryConfirmation as 2-phosphonooxane-1,2,4-tricarboxylic acid
1985–1995Mechanism of ActionIn vitro crystallization assaysSurface adsorption inhibiting hydroxyapatite, BCP, and CPPD growth
1995–2005Cellular EffectsFibroblasts, chondrocytesInhibition of crystal-induced mitogenesis and metalloproteinase expression

A pivotal breakthrough came in the 1990s when PC was shown to inhibit cellular responses to calcium crystals. Cheung et al. demonstrated that PC blocked BCP and CPPD crystal-induced mitogenesis in fibroblasts and chondrocytes by disrupting activation of the proto-oncogenes c-fos and c-jun [3]. Further studies revealed that PC specifically inhibited crystal-induced phosphorylation of mitogen-activated protein kinases (MAPKs) p42/p44 and cAMP response element-binding protein (CREB)—key signaling molecules in inflammation and proliferation pathways [3]. This dual action (crystal growth inhibition + cellular signaling modulation) established PC's unique therapeutic profile distinct from bisphosphonates or citrate alone.

Evolutionary Significance in Calcification Regulation Across Species

The conservation of phosphate regulation mechanisms across evolutionary lineages highlights PC's biological significance. The "phosphate problem" originated in primordial environments, where calcium and phosphate abundance threatened spontaneous precipitation. Studies of carbonate-rich lakes suggest early life solved this through chemical environments favoring soluble complexes [7]. PC-like molecules likely emerged as sophisticated regulators in multicellular organisms where compartmentalized mineralization became essential.

In vertebrates, PC's functions intersect with conserved calcification control pathways. The FGF23-Klotho endocrine axis, crucial for phosphate homeostasis in mammals, shares functional parallels with PC. Klotho-deficient mice (kl/kl) develop hyperphosphatemia, systemic calcification, and premature aging—phenotypes reversible through dietary phosphate restriction [10]. PC may act as a local countermeasure to such systemic dysregulation by directly inhibiting hydroxyapatite formation at vulnerable tissues. This synergy between endocrine and local mineralization control represents an evolutionary safeguard against ectopic calcification.

Comparative Calcification Regulation Mechanisms:

Organism/SystemCalcification ChallengeRegulatory MechanismRelationship to PC
Primordial EnvironmentsHigh Ca²⁺/PO₄³⁻ in shallow lakesCarbonate competition reducing CaP precipitationChemical precursor to biological inhibitors
InvertebratesExoskeleton formation without endoskeletonOrganic matrix-mediated control (e.g., chitin-mineral interactions)Functional analogy: spatial restriction of mineralization
Fish/AmphibiansCartilage/bone mineralizationPyrophosphate (PPi), matrix Gla protein (MGP)Co-evolution with small molecule inhibitors
MammalsTissue-specific mineralizationFGF23-Klotho axis, PC, fetuin-A (CPP formation)PC as tissue-level complement to systemic controls

Notably, invertebrates utilize analogous mineralization inhibitors. Crustaceans—where PC was first isolated—deploy it to prevent calcification of non-exoskeletal tissues despite high environmental calcium [5]. This cross-species conservation underscores PC's efficiency as a mineralization regulator. In mammals, PC cooperates with systemic inhibitors: fetuin-A forms calciprotein particles (CPPs) that sequester amorphous calcium phosphate, while PC blocks crystal propagation at cellular interfaces [10].

The evolutionary trajectory reveals increasing complexity: from passive chemical prevention in primordial settings to protein-mediated inhibition (fetuin-A, MGP) and finally targeted small-molecule regulation (PC, pyrophosphate) in vertebrates. PC represents an optimized solution where molecular specificity meets minimal metabolic cost—a "stone" of biological origin defending against pathological stones of mineral origin.

Table 1: Key Compounds in Calcification Pathology and Phosphocitrate Research

CompoundAbbreviationRole in CalcificationInteraction with PC
Basic Calcium PhosphateBCPPathological crystal in OA, cardiovascular tissuesPC inhibits formation, growth, and cellular responses
Calcium Pyrophosphate DihydrateCPPDPathological crystal in articular tissuesPC blocks crystal-induced signaling and mitogenesis
Calciprotein ParticlesCPPColloidal CaP-fetuin-A complexes in circulationPC may prevent secondary crystallization on CPP surfaces
HydroxyapatiteHAPMineral phase of bone; pathological depositsPrimary target of PC's crystal growth inhibition
Fetuin-AN/ACirculating inhibitor forming soluble CPPSynergizes with PC by reducing crystal nucleation sites
Matrix Gla ProteinMGPLocal tissue inhibitor of mineralizationComplementary mechanism to PC's crystal adsorption

Table 2: Evolutionary Milestones in Calcification Control

Evolutionary StageKey InnovationFunctional OutcomeModern Analog/Component
Prebiotic EnvironmentsCarbonate competitionReduced CaP precipitation in early aquatic settingsAlkaline lake chemistry models
Unicellular OrganismsIntracellular Ca²⁺/PO₄³⁻ compartmentalizationPrevention of cytoplasmic crystallizationVesicular Ca/P storage
InvertebratesOrganic matrix-mediated mineralizationSpatial control of exoskeleton formationChitin-mineral composites
Early VertebratesPyrophosphate (PPi) secretionExtracellular crystal growth inhibitionPlasma membrane PPi transporters (ANKH)
MammalsSystemic hormones (FGF23) + local inhibitors (PC, MGP)Multi-tiered defense against ectopic calcificationFGF23-Klotho axis; tissue-specific PC expression

Properties

CAS Number

2565-87-9

Product Name

Phosphocitrate

IUPAC Name

2-phosphonooxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H9O10P

Molecular Weight

272.1 g/mol

InChI

InChI=1S/C6H9O10P/c7-3(8)1-6(5(11)12,2-4(9)10)16-17(13,14)15/h1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)

InChI Key

XTRHYDMWPCTCKN-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O

Synonyms

phosphocitrate
phosphocitric acid

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.